molecular formula C14H15N3O3S2 B11279344 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

Cat. No.: B11279344
M. Wt: 337.4 g/mol
InChI Key: ZTGJWUHGCGIEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide: is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amide Bond Formation: The final step involves the coupling of the benzodioxole-thiazole intermediate with an appropriate amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the material science industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2H-1,3-benzodioxol-5-yl)butanamide
  • 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-N-(1-benzyl-4-piperidinyl)amine

Uniqueness

Compared to similar compounds, 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is unique due to the presence of the thiazole ring and the sulfanylidene group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H15N3O3S2/c1-2-17-12(15)11(22-14(17)21)13(18)16-6-8-3-4-9-10(5-8)20-7-19-9/h3-5H,2,6-7,15H2,1H3,(H,16,18)

InChI Key

ZTGJWUHGCGIEIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)NCC2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.